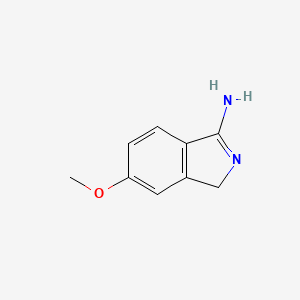

6-甲氧基-1H-异吲哚-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-1H-isoindol-3-amine is a compound with the IUPAC name 1-imino-6-methoxy-1H-isoindol-3-amine . It has a molecular weight of 175.19 and is typically found in powder form . The compound’s InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .

Synthesis Analysis

The synthesis of isoindoline derivatives, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The compound 6-methoxy-1H-isoindol-1-imine contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 imine (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis

6-Methoxy-1H-isoindol-3-amine is a powder at room temperature . Its InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .科学研究应用

化学和合成

- 6-甲氧基-1H-异吲哚-3-胺在各种化合物的合成中发挥作用。一项研究描述了吲哚衍生物的化学性质,重点介绍了通过还原硝基化合物来合成胺,这与 6-甲氧基-1H-异吲哚-3-胺衍生物相关 (Zinchenko, Yudin, & Kost, 1973).

生物医学分析

- 它在生物医学分析中具有应用。一项研究发现,源自 5-甲氧基吲哚-3-乙酸(一种相关化合物)的 6-甲氧基-4-喹啉酮在宽 pH 范围内表现出强荧光,使其可用作生物医学研究中的荧光标记试剂 (Hirano et al., 2004).

药物开发

- 6-甲氧基-1H-异吲哚-3-胺衍生物因其在药物应用中的潜力而受到研究。例如,一系列源自 4-甲氧基-1H-异吲哚-1,3(2H)-二酮(一种类似化合物)的化合物被研究了其作为磷酸二酯酶 10A 和血清素受体的配体的特性,表明具有潜在的抗精神病特性 (Czopek et al., 2020).

化学合成和互变异构

- 该化合物参与针对各种类似物的合成研究,如 N-甲氧基-9-甲基-9H-嘌呤-6-胺的合成。此类研究阐明了这些化合物的互变异构和烷基化,有助于了解 6-甲氧基-1H-异吲哚-3-胺相关结构的化学性质和反应 (Roggen & Gundersen, 2008).

分子化学

- 分子化学研究探索了 1-甲氧基-2-甲基-3-芳基-2H-异吲哚的合成和特性,深入了解了与 6-甲氧基-1H-异吲哚-3-胺相关的化合物的分子结构和反应性 (Clemens & Kreher, 1993).

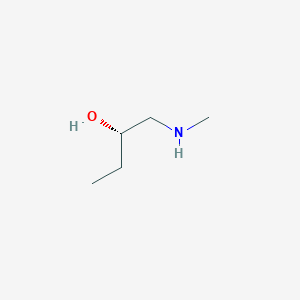

对映异构分析

- 6-甲氧基-1H-异吲哚-3-胺衍生物用于手性分析。一项研究利用甲氧基乙酸作为识别醇和胺手性的试剂,可应用于 6-甲氧基-1H-异吲哚-3-胺衍生物以确定其立体化学 (Seco et al., 1994).

抗菌和抗氧化活性

- 对甲氧基取代的双-1,2,4-三唑衍生物(其可能在结构上与 6-甲氧基-1H-异吲哚-3-胺相关)的研究显示出显着的抗菌、抗弹性蛋白酶、抗脲酶和抗氧化活性。这表明 6-甲氧基-1H-异吲哚-3-胺在开发新的治疗剂方面具有潜在应用 (Sokmen et al., 2013).

未来方向

The synthesis of 1,2,3-trisubstituted indoles, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . This suggests potential future directions in the rapid generation of trisubstituted indole libraries .

作用机制

Target of Action

It is known that indole derivatives, which include 6-methoxy-1h-isoindol-3-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

属性

IUPAC Name |

5-methoxy-3H-isoindol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKFYHASHXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)

![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)